molecular formula C13H17NO4 B1421167 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid CAS No. 1171916-86-1

4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid

Cat. No. B1421167
M. Wt: 251.28 g/mol
InChI Key: YDBVIDWMNBFEPE-UHFFFAOYSA-N
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Description

2-Phenoxyethyl acrylate is a monomer that’s commonly found in photocuring materials . It’s also known as Ethylene Glycol Monophenyl Ether Acrylate . It’s used in the production of polymers and copolymers, and can be polymerized with other vinyl monomers .


Synthesis Analysis

The synthesis of 2-Phenoxyethyl acrylate involves esterification, backflow, and dehydration of diethylene Glycol monoethylether or ethylene glycol phenyl ether, acrylic acid, a catalyst, a solvent, a polymerization inhibitor, and an antioxidant .


Molecular Structure Analysis

The molecular formula of 2-Phenoxyethyl acrylate is C11H12O3, and its molecular weight is 192.21 .


Chemical Reactions Analysis

2-Phenoxyethyl acrylate can undergo polymerization under ultraviolet (UV) radiation .


Physical And Chemical Properties Analysis

2-Phenoxyethyl acrylate is a clear liquid that’s practically insoluble in water. It has a boiling point of 84 °C at 0.2 mm Hg, a density of 1.104 g/mL at 25 °C, and a refractive index (n 20/D) of 1.518 .

Scientific Research Applications

Antiproliferative Activity in Neoplastic Cells

A study synthesized derivatives of 4-benzyl-morpholine-2-carboxylic acid and evaluated their anti-proliferative activity in vitro against various neoplastic cells. The study found significant antiproliferative activity, with certain compounds exhibiting cell cycle arrest and apoptosis-inducing properties in cancer progression (Al‐Ghorbani et al., 2017).

Arotinoid's Effect on Rat Breast Cancer

A novel arotinoid compound related to 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid was studied for its effects on rat breast cancer. The compound showed significant tumor reduction and was noted for its high efficacy and relatively low toxicity, suggesting its potential as an anticancer agent (Teelmann et al., 1993).

Synthesis and Characterization of Mononuclear Vanadium Complexes

Research on the synthesis and characterization of mononuclear O,N-chelated vanadium complexes utilized 2-methyl-6-[(2-morpholin-4-ylethylimino) methyl]phenol, derived from compounds including 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid. These complexes have potential applications in various chemical processes (Hou et al., 2013).

Synthesis of Aromatic Carboxylic Acid Corrosion Inhibitors

A study explored the efficiency of carboxylic acid-based inhibitors for steel corrosion in neutral solutions, using N-ethyl-morpholine salts of a model compound related to 4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid. This research contributes to the development of more effective corrosion inhibitors (Agarwal & Landolt, 1998).

Safety And Hazards

2-Phenoxyethyl acrylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(2-phenoxyethyl)morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-13(16)12-10-14(7-9-18-12)6-8-17-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBVIDWMNBFEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCOC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenoxy-ethyl)-morpholine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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